N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a benzylpiperazinyl group connected through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(4-benzylpiperazin-1-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzyloxy and benzylpiperazinyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H30N4O2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H30N4O2/c32-27(21-31-16-14-30(15-17-31)20-23-8-3-1-4-9-23)29-28-19-25-12-7-13-26(18-25)33-22-24-10-5-2-6-11-24/h1-13,18-19H,14-17,20-22H2,(H,29,32)/b28-19+ |
InChI Key |
JCZSFFUNQKDJSI-TURZUDJPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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